(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone
Description
(4-(4-Fluorophenyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone is a hybrid organic compound featuring a piperazine ring substituted with a 4-fluorophenyl group and a 1-methylindole moiety linked via a methanone bridge. This structure integrates pharmacophores known for diverse biological activities:
- Piperazine: A common scaffold in CNS-targeting drugs due to its ability to modulate neurotransmitter receptors (e.g., serotonin, dopamine) .
- 4-Fluorophenyl: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs .
- 1-Methylindole-4-yl: The indole nucleus participates in π-stacking interactions with biological targets, while methylation at the 1-position improves resistance to oxidative metabolism .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(1-methylindol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-22-10-9-17-18(3-2-4-19(17)22)20(25)24-13-11-23(12-14-24)16-7-5-15(21)6-8-16/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGTCDRXRPLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone typically involves the reaction of 4-fluorophenylpiperazine with an indole derivative. The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) and methanol (MeOH), with purification achieved through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns on the Piperazine Ring
(a) Benzyl vs. 4-Fluorophenyl Substitution
- Biological Impact: Benzyl-substituted analogs are less potent in serotonin receptor modulation due to reduced electronic effects .
(b) Sulfonyl vs. Fluorophenyl Substitution
- Compound: {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone () Molecular Formula: C₂₁H₂₂N₃O₃S (MW 413.5 g/mol) Key Differences: The sulfonyl group introduces strong electron-withdrawing effects, altering piperazine basicity and hydrogen-bonding capacity. Biological Impact: Enhanced activity in anti-inflammatory assays but reduced blood-brain barrier penetration due to higher polarity .
(c) Pyridinyl vs. Fluorophenyl Substitution
- Compound: (1-Methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone () Key Differences: The pyridine ring provides a hydrogen-bond acceptor site, improving interactions with enzymes like kinases. Biological Impact: Demonstrated superior anticancer activity in vitro compared to fluorophenyl analogs .
Indole Positional Isomerism
(a) Indole-4-yl vs. Indole-2-yl
- Compound: (4-Chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone () Molecular Formula: C₂₀H₁₈ClN₃O₂ (MW 367.8 g/mol) Key Differences: The indole-2-yl substitution alters the spatial orientation of the methanone group, reducing affinity for serotonin receptors but increasing activity at dopamine D₂ receptors .
(b) Indole-4-yl vs. Indole-3-yl
- Compound: 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone () Key Differences: Methoxy substitution at indole-7-yl enhances electron density, improving interactions with G-protein-coupled receptors (GPCRs) .
Halogen Substitution Effects
(a) Fluorine vs. Chlorine
- Compound: (4-Chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone () Key Differences: Chlorine’s larger atomic radius and higher lipophilicity improve membrane permeability but reduce metabolic stability compared to fluorine .
(b) Fluorine vs. Trifluoromethyl
- Compound: 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone () Key Differences: The trifluoromethyl group introduces steric bulk and strong electron-withdrawing effects, drastically altering receptor selectivity .
Functional Group Variations
(a) Methanone vs. Ethanone Linkers
(b) Thiazole vs. Indole Moieties
- Compound: (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone () Key Differences: Thiazole’s sulfur atom engages in unique dipole interactions, enhancing kinase inhibition but reducing CNS activity .
Comparative Data Table
Key Research Findings
- Fluorine Substitution : 4-Fluorophenyl analogs exhibit a 2–3-fold increase in serotonin receptor binding compared to chlorophenyl derivatives .
- Indole Position : Indole-4-yl analogs show superior CNS penetration over indole-2-yl or -3-yl isomers due to optimal logP values .
- Linker Flexibility: Ethanone-linked compounds demonstrate broader target promiscuity but lower selectivity .
Biological Activity
The compound (4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 313.37 g/mol. The structure consists of a piperazine ring substituted with a fluorophenyl group and an indole moiety, which is known for its diverse biological properties.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, with reported Minimum Inhibitory Concentrations (MICs) as low as 5.2 µM in some derivatives .
- Cytotoxicity : In vitro studies on HepG2 liver cancer cells revealed an IC50 value greater than 40 µM, indicating low cytotoxicity compared to other compounds in similar classes .
- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes, demonstrating significant inhibition at low micromolar concentrations. For instance, derivatives of piperazine have been noted to inhibit diphenolase activity effectively .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The piperazine ring enhances binding affinity to various receptors, potentially influencing neurotransmitter pathways.
- Structural Modifications : Substitutions on the indole and piperazine rings can significantly alter the biological profile, affecting both potency and selectivity against target enzymes or receptors .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on this compound:
- Study on Antimicrobial Properties : A recent investigation into structurally similar compounds highlighted that modifications at the 4-position of the piperazine ring could enhance antimicrobial activity against resistant strains of bacteria .
- Cytotoxicity Assessment : An assessment involving HepG2 cells indicated that while some derivatives were less cytotoxic, they maintained antimicrobial properties, suggesting a potential for dual-action therapies in cancer treatment .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | MIC = 5.2 µM against M. tuberculosis | |
| Cytotoxicity | IC50 > 40 µM on HepG2 cells | |
| Enzyme Inhibition | Competitive inhibition observed |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Activity Level |
|---|---|---|
| Base Compound | None | Standard |
| 4-(Fluorophenyl) Derivative | Fluorine substitution | Enhanced activity |
| Indole Substituted Variant | Methyl group addition | Increased binding affinity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and coupling of the piperazine and indole moieties. Key steps include:
- Acylation : Reacting 1-methyl-1H-indole-4-carboxylic acid with a coupling agent (e.g., EDC/HOBt) to activate the carbonyl group.
- Piperazine Substitution : Introducing the 4-fluorophenylpiperazine fragment via nucleophilic substitution or Buchwald-Hartwig amination .
- Optimization : Control reaction temperature (50–80°C), use anhydrous solvents (e.g., DCM or DMF), and employ catalysts like Pd(OAc)₂ for cross-coupling steps. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves yield (reported up to 87% in analogous compounds) .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity, with characteristic shifts for the fluorophenyl (δ 7.2–7.4 ppm) and indole protons (δ 7.8–8.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~408.18 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
- Thermal Analysis (DSC) : Determines melting point (e.g., 80–85°C) and thermal stability .
Advanced Research Questions
Q. How do structural modifications at the indole or fluorophenyl moieties affect binding affinity to serotonin receptors (e.g., 5-HT₁A)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Indole Modifications : Replace 1-methyl with bulkier groups (e.g., ethyl) to assess steric effects on receptor docking.
- Fluorophenyl Substitution : Test electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) to modulate π-π interactions .
- Assays : Radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A) quantify IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding poses using receptor crystal structures (PDB: 7E2Z) .
Q. How can researchers resolve discrepancies in reported biological activity data for piperazine-indole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., consistent cell lines, ATP concentrations in kinase assays).
- Control Experiments : Verify compound stability (e.g., HPLC post-assay) to rule out degradation.
- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and functional assays (cAMP accumulation for GPCR activity) .
Q. What computational methods are suitable for predicting the binding modes of this compound with neurological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions over 100 ns trajectories.
- Free Energy Calculations : MM-PBSA/GBSA methods estimate binding free energies.
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Ser159 in 5-HT₁A) .
Q. What strategies mitigate solubility challenges during in vitro assays for this compound?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤0.1% final concentration) or cyclodextrins to enhance aqueous solubility.
- Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily.
- Formulation Optimization : Nanoemulsions or liposomal encapsulation improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
